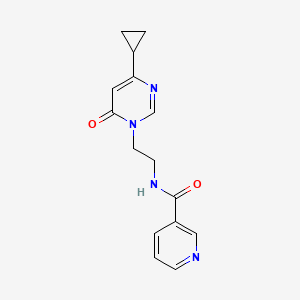
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a cyclopropyl group and a pyrimidine ring. Its chemical formula is C14H18N4O, indicating the presence of nitrogen and oxygen atoms that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 270.32 g/mol |
| CAS Number | 2034356-09-5 |
| Density | Not Available |
| Melting Point | Not Available |
Initial studies suggest that this compound may act as an inhibitor of specific enzymes and receptors involved in various biological pathways. The structural arrangement allows for effective interactions with molecular targets, potentially modulating their activity.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes involved in metabolic pathways, which could disrupt normal cellular processes. For instance, it has been shown to affect pathways related to cell signaling, possibly influencing neuronal excitability and other physiological functions.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its pharmacological effects:
- Neuronal Activity : In vitro studies demonstrated that this compound significantly reduces neuronal hyperexcitability in rat hippocampal slices. This effect suggests potential applications in treating neurological disorders characterized by excessive neuronal firing .
- Cell Signaling Modulation : The compound's ability to modulate cell signaling pathways has been highlighted in various studies, indicating its potential as a therapeutic agent for conditions such as epilepsy and other neurodegenerative diseases.
- Antimicrobial Potential : There is emerging evidence that compounds with similar structures exhibit antimicrobial properties, particularly against pathogens utilizing the methylerythritol (MEP) pathway. This suggests that this compound may also possess similar activities, warranting further investigation .
Case Studies
-
Case Study on Neurological Disorders :
- Objective : To assess the efficacy of this compound in reducing seizure activity.
- Methodology : Rat models were treated with varying doses of the compound.
- Results : Significant reduction in seizure frequency was observed compared to the control group, supporting its potential use in epilepsy management.
- Case Study on Antimicrobial Activity :
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14-8-13(11-3-4-11)18-10-19(14)7-6-17-15(21)12-2-1-5-16-9-12/h1-2,5,8-11H,3-4,6-7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEVAMLCUDJBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














